2-[benzyl(4-fluorobenzyl)amino]ethanol chemical properties
2-[benzyl(4-fluorobenzyl)amino]ethanol chemical properties
An In-depth Technical Guide to the Synthesis, Characterization, and Properties of 2-[benzyl(4-fluorobenzyl)amino]ethanol
Foreword
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties.[1] The title compound, 2-[benzyl(4-fluorobenzyl)amino]ethanol, represents a unique convergence of key structural motifs: a tertiary amine, a primary alcohol, a classic benzyl group, and a fluorinated benzyl group. While this specific molecule is not extensively cataloged in commercial or academic literature, its constituent parts suggest a high potential as a versatile building block or intermediate in the synthesis of novel therapeutic agents.
This guide provides a comprehensive technical overview of 2-[benzyl(4-fluorobenzyl)amino]ethanol from a first-principles perspective. Leveraging data from structurally analogous compounds and established reaction mechanisms, we will delineate its predicted physicochemical properties, propose a robust synthetic pathway, outline a complete analytical characterization workflow, and discuss its potential applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this promising, yet uncharacterized, chemical entity.
Molecular Structure and Predicted Physicochemical Properties
The structure of 2-[benzyl(4-fluorobenzyl)amino]ethanol features a central nitrogen atom bonded to a benzyl group, a 4-fluorobenzyl group, and a 2-hydroxyethyl group. This tertiary amino alcohol structure combines the lipophilicity of the two aromatic rings with the polarity of the hydroxyl group, resulting in an amphiphilic character.[2]
The presence of the fluorine atom is significant. Its high electronegativity can alter the pKa of the tertiary amine and influence metabolic stability by blocking potential sites of oxidation on the aromatic ring.[3]
Predicted Properties
Quantitative data for the target molecule is not available. The following properties are predicted based on its structure and data from analogous compounds such as N-Benzyl-N-methylethanolamine and 2-(Dibenzylamino)ethanol.[4][5]
| Property | Predicted Value | Rationale / Analogous Compound Data |
| Molecular Formula | C₁₆H₁₈FNO | From structure |
| Molecular Weight | 259.32 g/mol | From formula |
| Appearance | Colorless to pale yellow viscous liquid or low-melting solid | Based on N-Benzylethanolamine and N-Benzyl-N-methylethanolamine.[6][7] |
| Boiling Point | > 160 °C @ 10 mmHg | N-Benzylethanolamine (153-156 °C @ 12 mmHg), 2-(Dibenzylamino)ethanol (>300 °C @ 760 mmHg).[4][8] |
| Density | ~1.08 - 1.12 g/mL | N-Benzylethanolamine (1.065 g/mL), N-Benzyl-N-methylethanolamine (1.017 g/mL).[7][8] |
| LogP (Predicted) | 2.5 - 3.0 | Calculated based on contributions from benzyl, fluorobenzyl, and ethanolamine moieties. Analog: 2-(Dibenzylamino)ethanol (LogP 2.68).[4] |
| pKa (Predicted) | 7.5 - 8.5 | Tertiary amines are typically less basic than secondary amines. The electron-withdrawing nature of the benzyl groups lowers basicity compared to aliphatic tertiary amines. |
Proposed Synthesis and Purification
A robust and logical synthesis of 2-[benzyl(4-fluorobenzyl)amino]ethanol can be achieved via a two-step process involving the initial formation of the secondary amine, N-benzyl-N-(4-fluorobenzyl)amine, followed by hydroxyethylation. This approach provides a high degree of control and minimizes the formation of complex byproducts.
Step 1: Synthesis of N-benzyl-N-(4-fluorobenzyl)amine (Intermediate)
The most efficient route to the secondary amine intermediate is the reductive amination between 4-fluorobenzaldehyde and benzylamine.
Protocol:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol (MeOH), add benzylamine (1.05 eq) at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the corresponding imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude secondary amine.
Causality: Reductive amination is a high-yield, one-pot procedure that is tolerant of a wide range of functional groups. Using NaBH₄ is advantageous as it is a mild reducing agent that selectively reduces the imine in the presence of the aromatic rings.
Step 2: Synthesis of 2-[benzyl(4-fluorobenzyl)amino]ethanol
The final product is obtained by N-alkylation of the secondary amine intermediate with a C2-electrophile. The use of ethylene oxide is highly efficient, though 2-chloroethanol is a suitable alternative.
Protocol (using 2-chloroethanol):
-
Dissolve the crude N-benzyl-N-(4-fluorobenzyl)amine (1.0 eq) in a polar aprotic solvent such as acetonitrile (ACN).
-
Add a mild inorganic base, such as potassium carbonate (K₂CO₃) (2.0 eq), and a catalytic amount of sodium iodide (NaI) (0.1 eq).
-
Add 2-chloroethanol (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the crude final product.
Causality: The reaction proceeds via an Sₙ2 mechanism. A polar aprotic solvent (ACN) is chosen to solubilize the reactants without interfering with the nucleophilic attack. K₂CO₃ acts as a base to neutralize the HCl byproduct. The addition of NaI is a classic Finkelstein reaction condition, where the in situ generation of the more reactive 2-iodoethanol can accelerate the rate of alkylation.
Purification
Due to the polarity of the hydroxyl group and the presence of the tertiary amine, the product is expected to be a viscous liquid or solid that is amenable to purification by either vacuum distillation or silica gel column chromatography.
-
Column Chromatography: A gradient elution system of ethyl acetate in hexanes would be appropriate, with the polarity gradually increasing to elute the more polar product.
-
Vacuum Distillation: Given the predicted high boiling point, distillation under high vacuum would be necessary to prevent thermal decomposition.
Analytical Characterization
A comprehensive structural confirmation requires a combination of spectroscopic techniques. The following data are predicted for the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[9]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | 7.20 - 7.40 | Multiplet | 9H, Aromatic protons (C₆H₅ and C₆H₄F) |
| 3.65 - 3.75 | Triplet | 2H, -N-CH₂-Ar (Benzyl) | |
| 3.60 - 3.70 | Triplet | 2H, -N-CH₂-ArF (Fluorobenzyl) | |
| 3.50 - 3.60 | Triplet | 2H, -CH₂-OH | |
| 2.60 - 2.70 | Triplet | 2H, -N-CH₂-CH₂OH | |
| 2.0 - 3.0 | Broad Singlet | 1H, -OH (exchangeable with D₂O) | |
| ¹³C | 160 - 164 | Doublet (¹JCF) | C-F on fluorophenyl ring |
| 125 - 140 | Multiplets | Aromatic carbons | |
| ~60 | Singlet | -CH₂-OH | |
| ~58 | Singlet | -N-CH₂-Ar (Benzyl) | |
| ~57 | Singlet | -N-CH₂-ArF (Fluorobenzyl) | |
| ~55 | Singlet | -N-CH₂-CH₂OH | |
| ¹⁹F | -110 to -120 | Singlet/Triplet | Ar-F |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3500 (broad) | O-H stretch | Alcohol |
| 3000 - 3100 (sharp) | C-H stretch | Aromatic |
| 2850 - 3000 (sharp) | C-H stretch | Aliphatic (CH₂) |
| 1600, 1500, 1450 | C=C stretch | Aromatic ring |
| 1220 - 1240 (strong) | C-F stretch | Aryl-Fluoride |
| 1050 - 1150 (strong) | C-O stretch | Primary Alcohol |
| 1000 - 1250 | C-N stretch | Tertiary Amine |
Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation pattern, confirming the overall structure.
-
Expected Molecular Ion (M⁺): m/z = 259.1376 (for [M+H]⁺ in ESI+)
-
Key Fragmentation Pathways:
-
Loss of ·CH₂OH (m/z = 228) via cleavage adjacent to the nitrogen.
-
Formation of the benzyl cation (C₇H₇⁺, m/z = 91).
-
Formation of the fluorobenzyl cation (C₇H₆F⁺, m/z = 109).
-
Cleavage of the C-C bond in the ethanolamine side chain.
-
Reactivity, Potential Applications, and Safety
Chemical Reactivity
-
Tertiary Amine: The nitrogen lone pair makes the molecule basic and nucleophilic. It will react with acids to form ammonium salts.
-
Primary Alcohol: The hydroxyl group can undergo standard alcohol reactions, such as oxidation to an aldehyde/carboxylic acid, esterification with carboxylic acids or acyl chlorides, and conversion to an alkyl halide.
Potential in Drug Development
The combination of a benzylamine scaffold with a fluorinated aromatic ring is a privileged structure in medicinal chemistry.
-
Metabolic Stability: The C-F bond is extremely strong and the fluorine atom can act as a "metabolic shield," preventing para-hydroxylation of the benzyl ring, a common metabolic pathway for aromatic compounds. This can increase the in-vivo half-life of a drug candidate.[3]
-
Receptor Binding: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.
-
Intermediate for Synthesis: As a bifunctional molecule, it can serve as a key intermediate for building more complex molecules. The hydroxyl group can be used as a handle for further derivatization after the core amine structure has been incorporated into a lead compound. The fluorobenzyl group is found in numerous therapeutic agents, including antiviral and anticancer drugs.[1][10]
Safety and Handling
While specific toxicity data for this compound is unavailable, data from analogous amino alcohols should be used to guide handling procedures.[11][12]
-
General Hazards: Assumed to be harmful if swallowed or in contact with skin. May cause skin and eye irritation.[13]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from oxidizing agents, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Conclusion
2-[benzyl(4-fluorobenzyl)amino]ethanol stands as a molecule of significant synthetic potential, bridging the gap between classical benzylamine structures and modern fluorinated pharmacophores. Although not a widely commercialized product, its synthesis is straightforward using established methodologies. This guide provides the foundational knowledge for its preparation, purification, and comprehensive characterization. Its unique structural features make it a compelling candidate for inclusion in compound libraries for high-throughput screening and as a strategic intermediate for the rational design of next-generation therapeutic agents. The principles and protocols outlined herein offer a clear path for researchers to harness the potential of this versatile chemical entity.
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